N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a purine derivative, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves multiple steps, including the formation of the cyclopropyl group, the introduction of the difluorophenyl moiety, and the attachment of the purine derivative. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and cyclopropyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
What sets N-((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)-N-(9-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-2-(propylthio)-9H-purin-6-yl)nitrous amide apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H28F2N6O5S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[9-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-2-propylsulfanylpurin-6-yl]nitrous amide |
InChI |
InChI=1S/C24H28F2N6O5S/c1-2-7-38-24-28-22-19(27-11-31(22)17-10-18(37-6-5-33)21(35)20(17)34)23(29-24)32(30-36)16-9-13(16)12-3-4-14(25)15(26)8-12/h3-4,8,11,13,16-18,20-21,33-35H,2,5-7,9-10H2,1H3/t13-,16+,17+,18-,20-,21+/m0/s1 |
InChI Key |
WXIJBHUJKJRJJW-HMLJSJRSSA-N |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=CN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=CN2C5CC(C(C5O)O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.